REACTION_CXSMILES
|
[CH3:1][C@H:2]([CH2:6][CH2:7][CH2:8][C@H:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:3][CH2:4]Br.[Mg].CO[C:20]1[C:25](C)=C(C)C(OC)=[C:22](C)[C:21]=1[CH2:31]C[C@]1(C)OC1.[NH4+].C(OCC)(=[O:40])C>C(OCC)C>[CH3:1][C:2]([OH:40])([CH2:6][CH2:7][CH2:8][CH:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH2:14][CH2:25][CH2:20][CH:21]([CH3:31])[CH3:22])[CH2:3][CH3:4]
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Name
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(3R,7R)-3,7,11-trimethyldodecyl bromide
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Quantity
|
5.8 mmol
|
Type
|
reactant
|
Smiles
|
C[C@@H](CCBr)CCC[C@@H](CCCC(C)C)C
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Name
|
(S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=C1C)C)OC)C)CC[C@]1(CO1)C
|
Name
|
copper(I)-2-propylacetylide
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Mg]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Then, there are added at 0° C
|
Type
|
WAIT
|
Details
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The temperature of the reaction mixture is subsequently left
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
The extract is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled in a bulb-tube (b.p.0.01 =140° C.)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)(CCCC(CCCC(CCCC(C)C)C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |